6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound is characterized by its phenoxy group, which contributes to its chemical properties and biological activities. The compound is listed under the CAS number 906673-28-7, with a molecular formula of C₁₃H₁₁BO₃ and a molecular weight of 226.04 g/mol .
6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol falls under the category of boron-containing heterocycles. It is part of a broader class of compounds known for their diverse biological activities, particularly in the field of pharmaceuticals.
The synthesis of 6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol can be achieved through several methods, typically involving multi-step reactions that incorporate boronic acids or esters. The general synthetic approach includes:
Technical details regarding specific reaction conditions, such as temperature and duration, are critical for optimizing yields and purity .
The molecular structure of 6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol features a fused ring system that includes a benzene ring and an oxaborole moiety. The presence of the phenoxy group enhances its solubility and reactivity.
Key structural data includes:
6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol participates in various chemical reactions typical for boron-containing compounds. These may include:
Technical details regarding these reactions often involve specific reagents and conditions that influence product formation and selectivity .
The mechanism of action for 6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol primarily relates to its interactions with biological targets. Boron-containing compounds are known for their ability to interact with biomolecules such as proteins and nucleic acids.
Research indicates that such compounds may exhibit anticancer properties by disrupting cellular processes or inducing apoptosis in cancer cells. The exact mechanism often requires further investigation through pharmacological studies .
The physical properties of 6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol has promising applications in scientific research, particularly in medicinal chemistry. Its potential uses include:
Research continues to explore its efficacy and mechanisms in treating conditions such as cancer and periodontal disease .
Boron’s journey in medicinal chemistry began with neutron capture therapy agents like borocaptate sodium, but its role expanded dramatically with the discovery of small-molecule therapeutics. The approval of the proteasome inhibitor bortezomib (2003) for multiple myeloma validated boron’s pharmacological potential. A transformative breakthrough arrived with benzoxaboroles—fused bicyclic structures combining a phenyl ring with an oxaborole heterocycle. Tavaborole (FDA-approved 2014) for onychomycosis and crisaborole (FDA-approved 2016) for atopic dermatitis exemplified their clinical viability. These successes stemmed from benzoxaboroles’ unique capacity to form reversible adducts with biological nucleophiles, driving targeted inhibition of enzymes like leucyl-tRNA synthetase (LeuRS) [6] [3]. This established benzoxaboroles as a versatile pharmacophore for anti-infective and anti-inflammatory drug development.
Table 1: Key Milestones in Boron-Containing Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
2003 | Bortezomib | Oncology (Myeloma) | First boronic acid-based proteasome inhibitor |
2014 | Tavaborole | Antifungal (Onychomycosis) | First benzoxaborole drug; targets fungal LeuRS |
2016 | Crisaborole | Dermatology (Eczema) | PDE4 inhibitor; topical non-steroidal treatment |
2020s | GSK656 (Phase II) | Antitubercular | 3-Aminomethylbenzoxaborole targeting Mtb LeuRS |
The benzoxaborole core (systematic name: 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole) features a boron atom incorporated into a five-membered ring fused to benzene. This imparts critical properties:
Position C-6 of the benzoxaborole scaffold is solvent-exposed in enzyme complexes, making it ideal for appending substituents without disrupting core binding interactions. The 6-phenoxy group (–O-C₆H₅) specifically enhances bioactivity through:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8